Benzaldehyde, (2,4-dinitrophenyl)hydrazone
Overview
Description
Synthesis Analysis
The synthesis of Benzaldehyde, (2,4-dinitrophenyl)hydrazone, involves an exchange reaction between substituted benzaldehydes and 2,4-dinitrophenylhydrazine, leading to the formation of hydrazone derivatives. This reaction occurs cleanly and irreversibly under conditions free of added mineral acid, yielding good product yields. Notably, these derivatives have been utilized in various applications, including antimicrobial evaluations, where novel compounds exhibited moderate activity against different bacteria and fungi (Hearn & Sy, 2010).
Molecular Structure Analysis
Quantum chemistry calculations, specifically using Gaussian98 with B3LYP/6-31G basis sets, have been performed on Benzaldehyde, (2,4-dinitrophenyl)hydrazone derivatives to deduce molecular properties. These studies reveal the compound's planar structure, indicating limited coordination with metals. Furthermore, crystallographic analysis has shown that molecules of this compound lack a center of symmetry, exhibit non-linear optical activity, and the hydrazone skeleton is fairly planar due to intramolecular hydrogen bonds and partial N-N double-bond character (Jia Yong-jin & Wan Jin-ling, 2004).
Chemical Reactions and Properties
Benzaldehyde, (2,4-dinitrophenyl)hydrazone, undergoes specific chemical reactions, such as isomerization, under acidic conditions. This property is essential for analytical methods, where isomer ratios affect the detection accuracy. The compound's ability to form stable non-covalent interactions on semiconductor surfaces, enhancing optical properties for potential use in photocatalysis and solar cell systems, is notable (Uchiyama et al., 2004).
Physical Properties Analysis
The physical properties of Benzaldehyde, (2,4-dinitrophenyl)hydrazone, such as melting points and infrared spectra, have been characterized, aiding in its identification and analysis. The compound's spectroscopic features vary with hydroxylation patterns, providing a basis for the separation and characterization of various hydrazones by thin-layer chromatography (Byrne, 1965).
Chemical Properties Analysis
Benzaldehyde, (2,4-dinitrophenyl)hydrazone, exhibits significant chemical properties, including its reactivity with various aldehydes to form hydrazone derivatives. These reactions and the resulting compounds' spectroscopic characteristics are crucial for analytical and synthetic applications. The compound's solvate structures and noncovalent interactions play a significant role in its stabilization and potential applications (Howie et al., 2010).
Scientific Research Applications
Analytical Applications of Hydrazone Derivatives :
- Summary of the Application : Hydrazone derivatives have been used in the design and development of various applications in medicinal, pharmaceutical, catalytic, and analytical chemistry . They are especially useful in the separation, identification, and detection of several metal ions, anions, organic molecules, and water in various real and synthetic samples .
- Methods of Application or Experimental Procedures : The preparation of hydrazones involves the reaction of hydrazide and aldehydes or ketones . In hydrazones, the azomethine group has gained much importance as compared to other organic compounds because carbon has both electrophilic and nucleophilic nature while both nitrogen atoms are in nucleophilic nature . All the hydrazone derivatives exist in ketoenol tautomerism via intermolecular proton transfer and cis-trans form depends on azomethine bond, solvent, pH, and concentration .
- Results or Outcomes : In addition to their use in analytical chemistry, hydrazone derivatives may be used as light emitting diodes, for synthesis of DSSC, nanoparticles and polymers, as corrosion inhibitors, as dyes, etc .
-
- Summary of the Application : Hydrazone derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal species .
- Methods of Application or Experimental Procedures : Novel compounds of hydrazones derived from (2,4-dinitrophenyl)hydrazine were synthesized. Benzamides derivatives and sulfonamides derivatives were prepared from p-amino benzaldehyde. Then these compounds were condensed with (2,4-dinitrophenyl)hydrazine through Imine bond formation to give hydrazones compounds .
- Results or Outcomes : The majority of the compounds have a moderate antimicrobial activity against Gram-positive bacteria staphylococcus Aureus, and staphylococcus epidermidis, Gram-negative bacteria Escherichia coli, and Klebsiella pneumoniae, and fungi species Candida albicans using concentrations of 250 µg/ml .
-
- Summary of the Application : Some hydrazone derivatives can be used as visual indicators for titrimetric assays .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific titrimetric assay being performed .
- Results or Outcomes : The use of hydrazone derivatives as indicators can improve the accuracy and precision of titrimetric assays .
-
- Summary of the Application : Some hydrazone derivatives can be used as visual indicators for titrimetric assays .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific titrimetric assay being performed .
- Results or Outcomes : The use of hydrazone derivatives as indicators can improve the accuracy and precision of titrimetric assays .
-
- Summary of the Application : Hydrazone derivatives can be synthesized through various methods, including liquid assisted grinding (LAG) experiments .
- Methods of Application or Experimental Procedures : An appropriate dihydroxybenzaldehyde and an appropriate hydrazide are placed with one 10 mm milling ball in a 10 mL Teflon jar. Then, 50 μL of methanol is added and the mixture is ground using a ball mill .
- Results or Outcomes : This method can lead to the successful synthesis of hydrazone derivatives .
Safety And Hazards
While specific safety and hazard information for Benzaldehyde, (2,4-dinitrophenyl)hydrazone was not found, general precautions should be taken when handling this compound. This includes keeping away from open flames and hot surfaces, taking measures against static discharge, and changing contaminated clothing .
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPRPFUXOZTWAJ-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1157-84-2 | |
Record name | Benzaldehyde 2,4-Dinitrophenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.